molecular formula C16H18O8 B15018754 4-O-[4-(4-methoxy-4-oxobutanoyl)oxyphenyl] 1-O-methyl butanedioate

4-O-[4-(4-methoxy-4-oxobutanoyl)oxyphenyl] 1-O-methyl butanedioate

Cat. No.: B15018754
M. Wt: 338.31 g/mol
InChI Key: HGWYZYPWILFQJZ-UHFFFAOYSA-N
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Description

4-[(4-METHOXY-4-OXOBUTANOYL)OXY]PHENYL 1-METHYL BUTANEDIOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a methoxy group, an oxobutanoate moiety, and a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-METHOXY-4-OXOBUTANOYL)OXY]PHENYL 1-METHYL BUTANEDIOATE typically involves multiple steps, including esterification and acylation reactions. One common method involves the reaction of 4-methoxyphenol with succinic anhydride in the presence of a catalyst such as aluminum chloride to form the intermediate 4-(4-methoxyphenyl)-4-oxobutanoic acid . This intermediate is then esterified with methanol to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(4-METHOXY-4-OXOBUTANOYL)OXY]PHENYL 1-METHYL BUTANEDIOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxobutanoate moiety can be reduced to form a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of 4-(4-methoxyphenyl)-4-oxobutanoic acid.

    Reduction: Formation of 4-(4-methoxyphenyl)-4-hydroxybutanoic acid.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 4-[(4-METHOXY-4-OXOBUTANOYL)OXY]PHENYL 1-METHYL BUTANEDIOATE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a prodrug that is enzymatically cleaved to release an active drug . The released drug can then interact with cellular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-METHOXY-4-OXOBUTANOYL)OXY]PHENYL 1-METHYL BUTANEDIOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C16H18O8

Molecular Weight

338.31 g/mol

IUPAC Name

4-O-[4-(4-methoxy-4-oxobutanoyl)oxyphenyl] 1-O-methyl butanedioate

InChI

InChI=1S/C16H18O8/c1-21-13(17)7-9-15(19)23-11-3-5-12(6-4-11)24-16(20)10-8-14(18)22-2/h3-6H,7-10H2,1-2H3

InChI Key

HGWYZYPWILFQJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)OC1=CC=C(C=C1)OC(=O)CCC(=O)OC

Origin of Product

United States

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